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Compound of Interest

Compound Name: 4,4-Difluorocyclohexanamine

Cat. No.: B1308137

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical
properties of 4,4-Difluorocyclohexanamine and its hydrochloride salt. The strategic
introduction of geminal fluorine atoms onto the cyclohexyl ring can significantly influence key
molecular properties relevant to drug design and development, such as pKa, lipophilicity, and
metabolic stability. This document serves as a critical resource for researchers leveraging this
scaffold in medicinal chemistry and materials science.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of 4,4-
Difluorocyclohexanamine and its hydrochloride salt, providing a foundational dataset for
computational modeling, formulation development, and structure-activity relationship (SAR)
studies.

Table 1: Physicochemical Properties of 4,4-Difluorocyclohexanamine

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1308137?utm_src=pdf-interest
https://www.benchchem.com/product/b1308137?utm_src=pdf-body
https://www.benchchem.com/product/b1308137?utm_src=pdf-body
https://www.benchchem.com/product/b1308137?utm_src=pdf-body
https://www.benchchem.com/product/b1308137?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula C6H11F2N [1]
Molecular Weight 135.157 g/mol [1]
Boiling Point 141.2 °C at 760 mmHg [1]
Melting Point Not available

Density 1.08 g/cm3 [1]
pKa (Predicted) 9.86 £ 0.70 [1]
LogP 2.223 [1]
Flash Point 41.9°C [1]
Appearance Not available

Solubility Not available

Table 2: Physicochemical Properties of 4,4-Difluorocyclohexanamine Hydrochloride

Property Value Source
Molecular Formula C6H12CIF2N [2]
Molecular Weight 171.62 g/mol [3]
Melting Point 295 °C [3114]
Boiling Point 45-47 °C at 12 mmHg [3][4]
Appearance White crystalline solid [2]
Solubility Soluble in water [2]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible
determination of physicochemical properties. The following section outlines standard protocols
for key experiments.
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Determination of Melting Point

Objective: To determine the temperature at which the compound transitions from a solid to a
liquid phase.

Methodology: A small, finely powdered sample of the compound is packed into a capillary tube.
The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased,
and the range from the temperature at which the first drop of liquid appears to the temperature

at which the entire sample is liquid is recorded as the melting point range.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the
pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: For compounds with boiling points at atmospheric pressure, a small amount of
the liquid is placed in a distillation flask with a boiling chip. A thermometer is positioned so that
the top of the bulb is level with the bottom of the side-arm of the flask. The flask is heated, and
the temperature at which the liquid boils and a steady stream of distillate is collected is
recorded as the boiling point. For high-boiling point liquids or to prevent decomposition,
vacuum distillation is employed, and the boiling point is recorded at a specific reduced
pressure.

Determination of Aqueous Solubility

Objective: To determine the maximum concentration of the compound that can dissolve in
water at a given temperature.

Methodology: An excess amount of the solid compound is added to a known volume of water in
a sealed container. The mixture is agitated at a constant temperature for a sufficient period to
reach equilibrium (typically 24-48 hours). The suspension is then filtered to remove the
undissolved solid. The concentration of the compound in the clear filtrate is determined by a
suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis
spectroscopy.

Determination of pKa

Objective: To determine the acid dissociation constant of the amine functional group.
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Methodology: Potentiometric titration is a common method. A known concentration of the
compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). The
solution is titrated with a standardized solution of a strong acid (e.g., HCI). The pH of the
solution is measured after each addition of the titrant. The pKa is determined from the titration
curve, typically as the pH at which half of the amine has been protonated.

Determination of Partition Coefficient (LogP)

Objective: To measure the lipophilicity of the compound.

Methodology: The shake-flask method is the classical approach. A known amount of the
compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken
vigorously to allow for the partitioning of the compound between the two phases until
equilibrium is reached. The two phases are then separated, and the concentration of the
compound in each phase is determined using an appropriate analytical technique. The LogP is
calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the
concentration in the aqueous phase.

Visualizations

The following diagrams illustrate a general experimental workflow for compound
characterization and a representative synthesis of a key precursor.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

[Physicochernical Characterization\

Solubility

~N .

Boiling Point

/< )

Spectroscopic Analysis

\J

IR Spectroscopy
Mass Spectrometry

NMR (1H, 13C, 19F)

- J

Synthesis & Purification

L N\
Chemical Synthesis Ui N '
(e.g., Chromatography, Recrystallization) |

-

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workup:

8,8-difluoro-1,4-dioxaspiro[4.5]decane
- Dilute with DCM
- Neutralize with sat. NaHCO3 T y—
- Extract with DCM d 4
- Dry over Na2SO4
‘ - Concentrate
aq. HCI (2N)

Stir at 100°C, 12h

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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